molecular formula C14H13FN4O B6579807 7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946237-15-6

7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B6579807
CAS RN: 946237-15-6
M. Wt: 272.28 g/mol
InChI Key: NJGSOGCMCLURNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . The reaction sequence starts from known oxalic acid monoamide esters, already having the substituent, which will occupy position 7 in the target [1,2,4]triazolo[4,3-a]pyrazin-8-one .


Molecular Structure Analysis

The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization, hydrolysis, and alkylation . The use of POCl3 to obtain 3-chloropyrazin-2(1H)-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .

Scientific Research Applications

3FPTP has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body and to investigate the mechanism of action of various drugs. It has also been used to study the effects of various hormones on the body and to investigate the biochemical and physiological effects of various hormones. Additionally, 3FPTP has been used in the study of various diseases and to investigate the biochemical and physiological effects of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3FPTP in lab experiments include its availability, its low cost, and its wide range of applications. Additionally, the compound is relatively easy to synthesize, making it a good choice for lab experiments. The main limitation of using 3FPTP in lab experiments is that its mechanism of action is not yet fully understood, so it is difficult to predict the exact effects that it will have on a particular experiment.

Future Directions

There are a number of potential future directions for 3FPTP research. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects on the body. Additionally, further research could be done to investigate its potential applications in the treatment of various diseases, as well as its potential use as a drug. Additionally, further research could be done to investigate its potential use in the production of certain hormones, as well as its potential use in the production of certain neurotransmitters. Finally, further research could be done to investigate its potential use in the study of various diseases, as well as its potential use in the study of various hormones.

Synthesis Methods

3FPTP can be synthesized using a variety of methods, although the most common method is the condensation reaction of 3-fluorophenylpropane-1,2-diol and 1,2,4-triazole. This reaction is performed in a solvent such as acetic acid or water, and yields a product with a yield of around 90%.

properties

IUPAC Name

7-(3-fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c1-2-4-12-16-17-13-14(20)18(7-8-19(12)13)11-6-3-5-10(15)9-11/h3,5-9H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGSOGCMCLURNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.